

Cyclodiol's Bridged Architecture: A Technical Deep Dive for Drug Development Professionals

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An In-depth Guide to the Core Structure, Biological Activity, and Experimental Evaluation of the Synthetic Estrogen, **Cyclodiol** (ZK-115194)

Introduction

Cyclodiol (developmental code name ZK-115194), a synthetic estrogen developed in the 1990s, presents a unique bridged steroidal structure that has garnered interest within the scientific community.[1][2] Chemically designated as 14α , 17α -ethano- 17β -estradiol, its rigidified conformation, owing to the ethano bridge between the C14 α and C17 α positions of the estradiol backbone, offers a valuable tool for probing the structure-activity relationships of estrogen receptor (ER) ligands. This technical guide provides a comprehensive overview of the core structural features of **Cyclodiol**, its biological activity, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in the field of drug development.

Core Structure and Chemical Properties

Cyclodiol is a derivative of the endogenous estrogen, 17β -estradiol. The introduction of the ethano bridge creates a pentacyclic steroidal system, which significantly influences its conformational flexibility and interaction with the estrogen receptor.

Table 1: Chemical and Physical Properties of Cyclodiol



Property	Value	Reference	
IUPAC Name	(8R,9S,13S)-13-Methyl- 7,8,9,11,12,13,15,16- octahydro-14,17- ethanocyclopenta[a]phenanthr ene-3,17(6H)-diol	[2]	
Synonyms	ZK-115194, Cycloestradiol, $14\alpha,17\alpha$ -Ethano-17 β -estradiol	[1][2]	
Molecular Formula	C20H26O2	[2]	
Molar Mass	298.426 g/mol	[2]	

Biological Activity and Quantitative Data

Cyclodiol is a potent estrogen, exhibiting a high binding affinity for the human estrogen receptor alpha (ERα), comparable to that of estradiol.[1][2] This strong interaction translates to a similar transactivational capacity at the receptor level.[1]

Table 2: Pharmacological and Pharmacokinetic Profile of Cyclodiol

Parameter	Value	Species	Reference
Relative Binding Affinity (ERα)	100% (compared to Estradiol)	Human	[1][2]
Bioavailability (Oral)	33 ± 19%	Human (women)	[1][2]
Elimination Half-life	28.7 hours	Human (women)	[1][2]

Signaling Pathways of Estrogen Receptor Alpha (ERα)

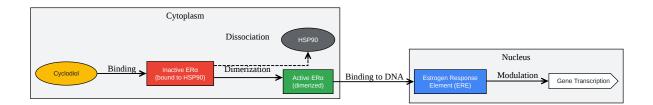
As a potent ER α agonist, **Cyclodiol** is presumed to activate the same signaling cascades as endogenous estrogens. The activation of ER α can occur through two primary pathways: the classical genomic pathway and the rapid, non-genomic pathway.



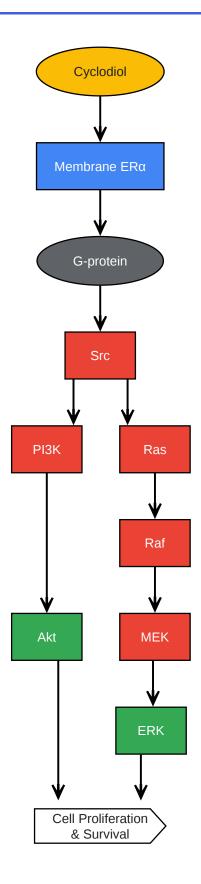
Genomic Signaling Pathway

The genomic pathway involves the binding of the estrogen-ER α complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the regulation of gene transcription. This process is crucial for the long-term effects of estrogens.

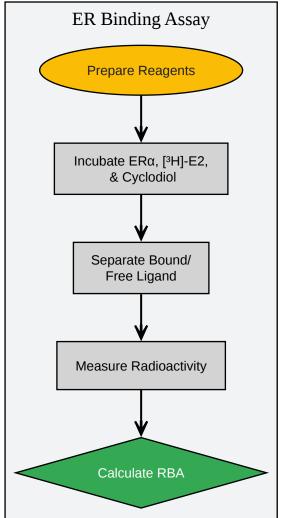


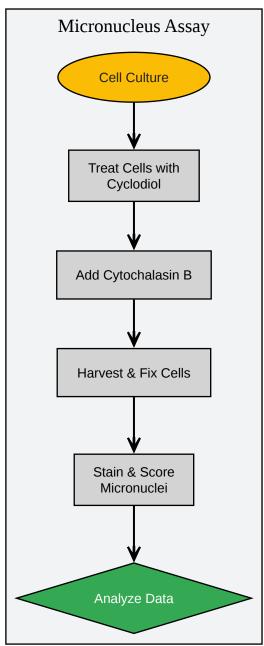












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